REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:17])[C:5](=[C:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:6](=O)[CH3:7])[CH3:2].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:19].ClC1C(=O)C(Cl)=C(Cl)C(=O)C=1Cl>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:16][S:19][C:6]=1[CH3:7])=[O:17])[CH3:2]
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Name
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2-(amino-phenyl-methylene)-3-oxo-butyric acid ethyl ester
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Quantity
|
41 g
|
Type
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reactant
|
Smiles
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C(C)OC(C(C(C)=O)=C(C1=CC=CC=C1)N)=O
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Name
|
|
Quantity
|
117.3 g
|
Type
|
reactant
|
Smiles
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P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
|
|
Quantity
|
43.2 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(C(=C(C1=O)Cl)Cl)=O)Cl
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Name
|
|
Quantity
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340 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then refluxed
|
Type
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STIRRING
|
Details
|
with stirring for 15 min
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Duration
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15 min
|
Type
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TEMPERATURE
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Details
|
After cooling to r
|
Type
|
FILTRATION
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Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
Elution with 5-35% EtOAc/hexanes
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NSC1C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |